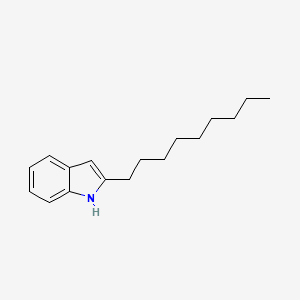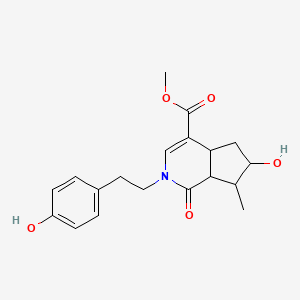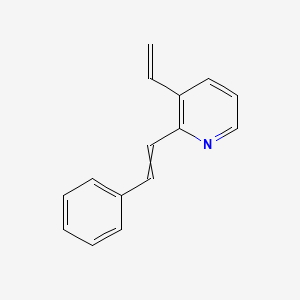![molecular formula C12H9NO4 B14362620 3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione CAS No. 90994-94-8](/img/structure/B14362620.png)
3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a naphtho[2,3-c][1,2]oxazole core, which is a fused ring system combining a naphthalene ring with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of acidic catalysts . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form oxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups onto the ring system.
Aplicaciones Científicas De Investigación
3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphtho[2,3-c][1,2]oxazole derivatives and related heterocyclic compounds such as indole derivatives .
Uniqueness
What sets 3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione apart is its unique ring structure and the presence of specific functional groups that confer distinct chemical and biological properties
Propiedades
| 90994-94-8 | |
Fórmula molecular |
C12H9NO4 |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
3a-methyl-1-oxido-3H-benzo[f][2,1]benzoxazol-1-ium-4,9-dione |
InChI |
InChI=1S/C12H9NO4/c1-12-6-17-13(16)10(12)9(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 |
Clave InChI |
WDVIZLPYMMCHHI-UHFFFAOYSA-N |
SMILES canónico |
CC12CO[N+](=C1C(=O)C3=CC=CC=C3C2=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)


![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)



![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
